Product packaging for 5-Phenyl-2-pyridinamine(Cat. No.:CAS No. 33421-40-8)

5-Phenyl-2-pyridinamine

Cat. No.: B015250
CAS No.: 33421-40-8
M. Wt: 170.21 g/mol
InChI Key: OAPVIBHQRYFYSE-UHFFFAOYSA-N
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Description

Overview of Phenylpyridine Chemistry and its Significance in Heterocyclic Compound Research

Phenylpyridines are a class of organic compounds characterized by a pyridine (B92270) ring substituted with a phenyl group. hmdb.canih.gov Their significance in heterocyclic chemistry is substantial, owing to their versatile applications and interesting electronic properties. iucr.orgworldscientific.com The pyridine ring, an aromatic heterocycle where one carbon atom is replaced by a nitrogen atom, imparts unique characteristics to the molecule, including polarity and the ability to act as a ligand in coordination chemistry. google.comglpbio.com The fusion of a phenyl group to this scaffold further enhances its π-conjugated system, influencing its photophysical and electronic properties. iucr.org

The applications of phenylpyridine derivatives are diverse. They are crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and dyes. worldscientific.comchemsrc.com In materials science, phenylpyridines are widely used in the development of organic light-emitting diodes (OLEDs) due to their electron-deficient nature, oxidation resistance, and excellent thermal stability. iucr.org Specifically, they can act as ligands to form highly fluorescent metal complexes with elements like iridium. hmdb.caiucr.org The aminopyridine scaffold, a core component of 2-Amino-5-phenylpyridine, is also a key structural feature in many bioactive molecules and medicinally important compounds. rsc.orgnih.gov

Historical Context of 2-Amino-5-phenylpyridine Discovery and Initial Characterization

The discovery and initial study of 2-Amino-5-phenylpyridine are rooted in the investigation of chemical changes that occur in organic matter at high temperatures.

Identification as a Pyrolysis Product

2-Amino-5-phenylpyridine has been identified as a mutagenic heterocyclic aromatic amine that is formed during the pyrolysis of the amino acid phenylalanine. iucr.orgprepchem.comarkat-usa.org This process involves the thermal decomposition of organic material at elevated temperatures in the absence of oxygen. Research has shown that such heterocyclic amines are generated during the cooking of protein-rich foods. google.comprepchem.com Specifically, 2-Amino-5-phenylpyridine has been found in broiled sardines. prepchem.com The formation of these compounds is a complex process involving precursors like amino acids and, in some cases, creatinine (B1669602) and sugars. mdpi.commassbank.eu

Early Structural Elucidation Efforts

Early characterization of 2-Amino-5-phenylpyridine involved classical analytical methods. A melting point of 133°C was reported in a 1958 publication in Chemische Berichte, providing an early benchmark for its physical properties. iarc.fr Modern synthesis procedures report a melting point in the range of 133-135°C. iarc.fr The structure of the compound was further confirmed through spectroscopic methods. The molecular formula is C₁₁H₁₀N₂, with a molecular weight of approximately 170.21 g/mol . prepchem.com Spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), have been used to definitively establish its structure. mdpi.comresearchgate.net For instance, the mass spectrum of 2-Amino-5-phenylpyridine has been documented, providing a unique fragmentation pattern that confirms its molecular identity.

Structural Similarities to Other Key Chemical Scaffolds in Research

The chemical architecture of 2-Amino-5-phenylpyridine bears a significant resemblance to other important molecular scaffolds, which has implications for its potential biological activity. A notable structural analog is the class of aminobiphenyls, such as 4-aminobiphenyl, which are well-known carcinogens. iucr.orgprepchem.com This similarity has prompted comparative studies to understand the potential carcinogenicity of 2-Amino-5-phenylpyridine. iucr.org

The aminopyridine moiety itself is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive compounds. iucr.orgnih.gov This structural motif is known to interact with various biological targets, and its presence in 2-Amino-5-phenylpyridine suggests potential for biological activity. iucr.org The combination of the aminopyridine and phenylpyridine scaffolds creates a unique electronic and steric profile that can be explored for various research applications.

Research Gaps and Future Directions in 2-Amino-5-phenylpyridine Studies

Despite its identification and synthesis, there are several underexplored areas in the research of 2-Amino-5-phenylpyridine. One of the primary research gaps is a comprehensive understanding of its biological activity and toxicological profile. While it has been identified as a mutagen, further studies are needed to fully characterize its potential carcinogenicity and the mechanisms involved. iucr.orgprepchem.com

Future research could focus on several promising directions:

Medicinal Chemistry: The structural similarity to other bioactive scaffolds suggests that 2-Amino-5-phenylpyridine could serve as a lead compound for the development of new therapeutic agents. Its derivatives could be synthesized and screened for a range of biological activities.

Materials Science: Given the use of phenylpyridines in OLEDs and other electronic materials, the properties of 2-Amino-5-phenylpyridine and its derivatives in this context remain largely unexplored. iucr.org The amino group provides a site for further functionalization, which could be used to tune the electronic and photophysical properties of the molecule.

Computational Studies: Computational chemistry can be employed to predict the electronic properties, reactivity, and potential biological interactions of 2-Amino-5-phenylpyridine. Such studies can guide experimental work and accelerate the discovery of new applications for this compound. rsc.org

The following table summarizes the key properties of 2-Amino-5-phenylpyridine:

PropertyValueSource
CAS Number 33421-40-8 prepchem.com
Molecular Formula C₁₁H₁₀N₂ prepchem.com
Molecular Weight 170.21 g/mol prepchem.com
Melting Point 133-135 °C iarc.fr
Appearance Solid

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2 B015250 5-Phenyl-2-pyridinamine CAS No. 33421-40-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-phenylpyridin-2-amine
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InChI

InChI=1S/C11H10N2/c12-11-7-6-10(8-13-11)9-4-2-1-3-5-9/h1-8H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OAPVIBHQRYFYSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Source PubChem
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DSSTOX Substance ID

DTXSID40187061
Record name 5-Phenyl-2-pyridinamine
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Molecular Weight

170.21 g/mol
Source PubChem
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Physical Description

Solid
Record name 2-Amino-5-phenylpyridine
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CAS No.

33421-40-8
Record name 5-Phenyl-2-pyridinamine
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Record name 5-Phenyl-2-pyridinamine
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Record name 5-Phenyl-2-pyridinamine
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Record name 2-Amino-5-phenylpyridine
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Record name 2-AMINO-5-PHENYLPYRIDINE
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Record name 2-Amino-5-phenylpyridine
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Melting Point

136 - 137 °C
Record name 2-Amino-5-phenylpyridine
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Advanced Synthetic Methodologies for 2 Amino 5 Phenylpyridine and Its Derivatives

Classical and Established Synthetic Routes to 2-Amino-5-phenylpyridine

Traditional methods for synthesizing the 2-amino-5-phenylpyridine scaffold have laid the groundwork for more advanced techniques. These routes often involve multi-step processes and sometimes harsh reaction conditions.

Grignard Reagent-Mediated Arylation Strategies

Grignard reagents are powerful tools for forming carbon-carbon bonds. masterorganicchemistry.com In the context of pyridine (B92270) synthesis, they can be used to introduce aryl groups. One common strategy involves the addition of a Grignar d reagent to a pyridine N-oxide. researchgate.netdiva-portal.org For instance, the sequential addition of a Grignard reagent to a pyridine N-oxide in tetrahydrofuran (B95107) (THF) at room temperature, followed by treatment with acetic anhydride (B1165640) at high temperatures (120°C), can yield 2-substituted pyridines. researchgate.net While this method is effective for various substitutions, its application to the specific synthesis of 2-amino-5-phenylpyridine would depend on the appropriate starting materials, such as a 2-amino-5-halopyridine N-oxide and a phenyl Grignard reagent. The regioselectivity of the Grignard addition is a critical factor in these syntheses. diva-portal.org

Pyridine Functionalization Techniques

Direct functionalization of a pre-existing pyridine ring is a common and established strategy. For the synthesis of 2-amino-5-phenylpyridine, a key approach starts with 2-chloropyridine. One documented synthesis involves the reaction of 2-chloro-5-phenylpyridine (B1363647) with sodium amide in liquid ammonia (B1221849). prepchem.com In this procedure, a solution of 2-chloro-5-phenylpyridine in diethyl ether is added to a solution of sodium in liquid ammonia containing a catalytic amount of ferrous nitrate (B79036) hexahydrate. prepchem.com The resulting suspension is refluxed, and after workup, 2-amino-5-phenylpyridine is obtained. prepchem.com This method highlights the functionalization of the pyridine ring at the 2-position via nucleophilic aromatic substitution.

Another classical approach involves the Chichibabin reaction, which allows for the direct amination of the pyridine ring. However, this reaction typically occurs at the 2- and 6-positions, and its application for the synthesis of 2-amino-5-phenylpyridine would require a starting material that directs the amination to the desired position.

Ullmann-Type Coupling Reactions

The Ullmann reaction traditionally refers to the copper-catalyzed synthesis of symmetric biaryls. organic-chemistry.org However, "Ullmann-type" reactions have a broader scope, encompassing copper-catalyzed nucleophilic aromatic substitutions between various nucleophiles and aryl halides. organic-chemistry.org These reactions are a viable, albeit sometimes requiring harsh conditions (e.g., high temperatures), alternative to palladium-catalyzed methods for forming C-N bonds. researchgate.net The synthesis of N-aryl-2-aminopyridines, which are precursors to various functionalized derivatives, can be achieved through the coupling of anilines with 2-bromopyridines, a process that falls under the umbrella of Ullmann-type reactions. rsc.org While direct synthesis of 2-amino-5-phenylpyridine via an Ullmann coupling is less commonly documented, the principles of this reaction are applied in the synthesis of related structures. For example, copper-catalyzed C-N cross-coupling reactions have been used to synthesize N³-substituted-2,3-diaminopyridines. nih.gov

Modern and Green Chemistry Approaches in 2-Amino-5-phenylpyridine Synthesis

Contemporary synthetic chemistry emphasizes the development of efficient, selective, and environmentally friendly methods. colab.ws This paradigm shift is evident in the synthesis of 2-amino-5-phenylpyridine, with a strong focus on transition-metal catalysis.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for constructing carbon-carbon and carbon-heteroatom bonds. eie.gr These methods offer high efficiency and functional group tolerance, often under milder conditions than classical methods.

Palladium catalysis is at the forefront of modern organic synthesis, with reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination being cornerstones of aromatic compound synthesis. mdpi.com

The Suzuki-Miyaura cross-coupling reaction is a highly versatile method for forming C-C bonds, particularly for the synthesis of biaryls. mdpi.com This reaction has been successfully applied to the synthesis of 3,5-dichloro-2-arylpyridines by reacting 2,3,5-trichloropyridine (B95902) with various arylboronic acids in the presence of a palladium acetate (B1210297) catalyst and a base like sodium carbonate in an aqueous solvent system. mdpi.com A similar strategy can be envisioned for the synthesis of 2-amino-5-phenylpyridine, for instance, by coupling 2-amino-5-bromopyridine (B118841) or 2-amino-5-iodopyridine (B21400) with phenylboronic acid. The synthesis of 2-amino-5-iodopyridine itself can be achieved through a green chemistry approach by reacting 2-aminopyridine (B139424) with iodine in water, using hydrogen peroxide as an oxidant. google.com

Palladium-catalyzed C-N cross-coupling reactions (Buchwald-Hartwig amination) have also been developed for the synthesis of substituted aminopyridines. nih.gov For example, unprotected 3-halo-2-aminopyridines can undergo C,N-cross coupling with primary and secondary amines using specific palladium precatalysts and ligands like RuPhos and BrettPhos. nih.gov This demonstrates the power of palladium catalysis in overcoming challenges such as catalyst inhibition by the aminopyridine substrate. nih.gov

Direct arylation of pyridine N-oxides represents another significant advancement. researchgate.net This approach allows for the palladium-catalyzed reaction of pyridine N-oxides with aryl bromides, offering excellent yield and selectivity for the 2-position. researchgate.net This method provides a more direct route to 2-arylpyridines compared to traditional methods that require the pre-functionalization of the pyridine ring. researchgate.net

The following table summarizes some palladium-catalyzed approaches for the synthesis of substituted pyridines, which are relevant to the synthesis of 2-amino-5-phenylpyridine.

Reaction TypeStarting MaterialsCatalyst SystemKey Features
Suzuki-Miyaura Coupling2,3,5-trichloropyridine, Arylboronic acidsPd(OAc)₂, Na₂CO₃Ligand-free, aqueous media, regioselective synthesis of 2-arylpyridines. mdpi.com
C,N-Cross Coupling3-halo-2-aminopyridines, AminesPd-precatalysts with RuPhos or BrettPhos, LiHMDSSynthesis of N³-arylated 2,3-diaminopyridines, overcomes substrate inhibition. nih.gov
Direct ArylationPyridine N-oxides, Aryl bromidesPalladium acetate, P(tBu)₃-HBF₄High yield and regioselectivity for the 2-position, avoids pre-functionalization. researchgate.net
Rhodium-Catalyzed Methods

Rhodium catalysis has emerged as a powerful tool for the functionalization of pyridine rings, particularly through chelation-assisted C-H bond activation. While direct rhodium-catalyzed synthesis of the parent 2-amino-5-phenylpyridine is less commonly reported, numerous methods exist for the synthesis of its derivatives by functionalizing N-aryl-2-aminopyridines or 2-arylpyridines. rsc.orgnih.gov

Rhodium(III) catalysts, such as [Cp*RhCl₂]₂, are effective for the C-H functionalization and cyclization of N-phenyl-2-aminopyridine with various partners like α,β-unsaturated aldehydes. rsc.org This process typically involves the formation of a six-membered rhodacycle intermediate, followed by insertion and subsequent cyclization. rsc.org Furthermore, rhodium catalysis enables the direct amination of arene C-H bonds using azides as the nitrogen source, a reaction that proceeds under mild conditions with a cationic rhodium complex. orgsyn.orgacs.org This method has been applied to a broad range of arenes containing a chelating group, such as 2-phenylpyridine (B120327), with excellent functional group tolerance. orgsyn.org Another significant application is the rhodium-catalyzed ortho-vinylation of 2-arylpyridines using potassium vinyltrifluoroborate, which proceeds under mild conditions and provides access to styrenyl-substituted pyridine derivatives. researchgate.net

The table below summarizes representative rhodium-catalyzed reactions for the functionalization of pyridine scaffolds relevant to the derivatives of 2-amino-5-phenylpyridine.

Catalyst SystemSubstrateCoupling PartnerProduct TypeYield (%)Reference
[CpRhCl₂]₂ / AgSbF₆2-PhenylpyridinePhenylacetyleneAnnulated Product- rsc.org
[CpRhCl₂]₂ / AgOAc2-PhenylpyridinePotassium Vinyltrifluoroborateortho-Vinylated Pyridine82 researchgate.net
Cp*Rh(MeCN)₃₂Benzo[h]quinolineAryl AzideAminated Arene80 orgsyn.org
Rh(III) complexN-Aryl-2-aminopyridinePropargylic AlcoholIndole DerivativeHigh rsc.org
Nickel-Catalyzed Reductive Cross-Coupling

Nickel-catalyzed reductive cross-coupling has become a prominent strategy for C-N bond formation, providing an economical alternative to palladium-based systems. organic-chemistry.orgacs.org These reactions typically involve the coupling of two electrophiles, such as an aryl halide and an amine source, in the presence of a nickel catalyst and a stoichiometric reductant. mpg.dewisc.edu

The synthesis of 2-aminopyridine derivatives can be achieved through the nickel-catalyzed amination of aryl chlorides. organic-chemistry.org An efficient system employs a Ni(acac)₂ catalyst with a phenanthroline-based ligand and polymethylhydrosiloxane (B1170920) (PMHS) as the reducing agent. organic-chemistry.org This method is tolerant of various functional groups and has been successfully applied to heteroaryl chlorides, including chloropyridines. organic-chemistry.org For the specific synthesis of 2-amino-5-phenylpyridine, a plausible route involves the reductive cross-coupling of a 2-halo-5-phenylpyridine with a suitable ammonia surrogate.

Mechanistic studies suggest that these reactions can proceed through various pathways involving different nickel oxidation states (Ni(0), Ni(I), Ni(II), Ni(III)). acs.org In some systems, particularly for the cross-coupling of heteroaryl chlorides with aryl bromides, an in situ formation of an organozinc reagent is proposed, followed by a standard nickel-catalyzed cross-coupling. wisc.edu

The following table illustrates general conditions for nickel-catalyzed amination of aryl chlorides.

Copper-Catalyzed Reactions

Copper-catalyzed C-N cross-coupling, often referred to as the Ullmann condensation, is a classical and highly effective method for synthesizing aryl amines. Modern variations of this reaction offer mild conditions and broad substrate scope, making them suitable for the preparation of 2-aminopyridine derivatives.

The synthesis of 2-aminopyridines can be accomplished by the copper-catalyzed amination of the corresponding halopyridines. rsc.org For instance, a system using copper(I) oxide (Cu₂O) as the catalyst, N,N'-dimethylethylenediamine (DMEDA) as the ligand, and aqueous ammonia as the nitrogen source has proven effective for the amination of various bromopyridines under relatively mild conditions. nih.gov A particularly relevant study demonstrated the selective copper-catalyzed amination at the C-5 position of 2-amino-5-halopyridines, providing a direct route to derivatives with substitution patterns analogous to 2-amino-5-phenylpyridine. rsc.org These reactions often utilize a diol as a promoter and can be achieved with various nitrogen nucleophiles, including amines, amides, and heterocycles. rsc.org

The table below presents examples of copper-catalyzed amination reactions of halopyridines.

Catalyst SystemHalopyridineAmine SourceProduct TypeYield (%)Reference
Cu₂O / DMEDA2-BromopyridineAqueous NH₃2-Aminopyridine92 nih.gov
CuI / 1,2-diaminocyclohexane2-Amino-5-bromopyridinePyrrolidine2-Amino-5-(pyrrolidin-1-yl)pyridine95 rsc.org
CuI / DMEDA2-Bromo-5-iodopyridineMorpholine2-Bromo-5-morpholinopyridine89 rsc.org
CuOAc2-ArylpyridinePhthalimideortho-Amidated Pyridine65-85 acs.org
Iron-Catalyzed Cross-Coupling

Iron, being an abundant, inexpensive, and environmentally benign metal, has garnered significant attention as a catalyst in organic synthesis. Iron-catalyzed [2+2+2] cycloaddition reactions represent a highly atom-economical method for constructing substituted pyridine rings. nih.gov

This methodology involves the cycloaddition of diynes with cyanamides to furnish highly substituted 2-aminopyridines. nih.gov The reaction is typically catalyzed by an iron(II) salt, such as FeCl₂ or Fe(OAc)₂, in the presence of a ligand and a reducing agent like zinc powder. nih.govnih.gov This approach offers high yields and excellent regioselectivity. nih.gov By selecting a diyne that incorporates a phenyl group at the appropriate position, this method could theoretically be adapted to synthesize derivatives of 2-amino-5-phenylpyridine. For example, the cycloaddition of two terminal alkynes with a cyanamide (B42294) can also be achieved to produce 2,4,6-trisubstituted pyridines. nih.gov

Another iron-catalyzed approach is the direct arylation of aryl pyridines using an arylzinc reagent, with oxygen serving as a green oxidant. thieme-connect.com

The following table showcases representative examples of iron-catalyzed cycloadditions for the synthesis of 2-aminopyridines.

Catalyst SystemDiyne SubstrateCyanamide SubstrateProduct TypeYield (%)Reference
FeCl₂ / Ligand / ZnHepta-1,6-diyneN-CyanomorpholineTetrahydroquinoline Derivative97 nih.gov
FeCl₂ / Ligand / ZnOcta-1,7-diyneN,N-DimethylcyanamideFused 2-Aminopyridine92 nih.gov
Fe(OAc)₂ / Ligand / ZnAlkynenitrilePhenylacetyleneSubstituted Pyridine78 nih.gov
Fe(OAc)₂ / DPA / DIPEAPhenylacetylene (trimerization)-Substituted Benzene (B151609)>99 researchgate.net

Photochemical Synthesis Approaches

Photochemical methods offer unique pathways for the synthesis and functionalization of heterocyclic compounds, often proceeding under mild, metal-free conditions. While a direct, high-yielding photochemical synthesis of 2-amino-5-phenylpyridine is not extensively documented, several photochemical strategies exist for the synthesis of aminopyridines and the functionalization of pyridine rings.

One approach involves the transformation of pyridine N-oxides. Upon UV irradiation, pyridine N-oxides can rearrange to reactive intermediates like oxaziridines, which can then be converted to substituted pyridines. acs.orgacs.org For instance, visible-light-mediated reactions of pyridine N-oxides with alkynes can lead to either ortho-alkylation or ortho-acylation, depending on the presence of oxygen. acs.org Another strategy is the conversion of aryl azides into 2-aminopyridines using blue light and oxygen, which proceeds via a proposed nitrogen insertion into the benzene ring. acs.org

More recently, photocatalysis has been combined with transition metal catalysis. For example, dual photoredox/nickel catalysis has been explored for C-N cross-couplings, although catalyst deactivation can be a challenge with electron-rich aryl halides. mpg.de The C3-amination of pyridines has been achieved through the photochemical reaction of Zincke imine intermediates with amidyl radicals generated from N-aminopyridinium salts. nih.govresearchgate.net

MethodPrecursorReagents/ConditionsProduct TypeReference
Photoinduced RearrangementPyridine N-OxideAlkyne, blue LED, photocatalystortho-Alkylated/Acylated Pyridine acs.org
Nitrogen InsertionAryl AzideBlue LED, O₂2-Aminopyridine acs.org
C3-Amination2-Phenylpyridine (via Zincke imine)fac-Ir(ppy)₃, N-aminopyridinium salt, blue LED3-Amino-2-phenylpyridine derivative researchgate.net
C-H AminationArene (e.g., benzene)Acridine-Lewis Acid Complex, Visible LightArylamine researchgate.net

One-Pot Cyclization Reactions

One-pot multicomponent reactions (MCRs) provide an efficient and atom-economical approach to complex molecules from simple, readily available starting materials in a single synthetic operation. Several one-pot cyclization strategies have been developed for the synthesis of polysubstituted pyridines, including 2-aminopyridine derivatives.

A common and powerful method is the three-component condensation of a chalcone (B49325) (or an aldehyde and a ketone in situ), malononitrile (B47326), and ammonium (B1175870) acetate. researchgate.netmdpi.com This reaction proceeds via a series of tandem steps, including Michael addition and cyclization/aromatization, to afford highly functionalized 2-amino-3-cyanopyridines. By choosing a chalcone derived from acetophenone (B1666503) and an appropriate aldehyde, a phenyl group can be installed at the 4- or 6-position of the resulting pyridine ring. To achieve a 5-phenyl substitution pattern, alternative precursors are required.

Another versatile three-component reaction involves an aromatic aldehyde, malononitrile, and an aliphatic amine, which can lead to various dihydropyridine (B1217469) or pyridine derivatives depending on the specific amine used. core.ac.uk The use of nanomagnetic catalysts, such as Fe₃O₄@SiO₂@ZnCl₂, has been shown to efficiently promote the one-pot synthesis of 2,6-diamino-4-arylpyridine-3,5-dicarbonitriles under solvent-free conditions. kemdikbud.go.id

The table below outlines examples of one-pot syntheses of substituted aminopyridines.

Applications of 2-Aminopyridines in Azaheterocycle Synthesis

2-Aminopyridines are exceptionally valuable building blocks in heterocyclic chemistry due to their dual nucleophilic nature, possessing both an exocyclic amino group and an endocyclic pyridine nitrogen. This structural feature allows them to participate in a variety of cyclization reactions to form fused azaheterocycles, most notably imidazo[1,2-a]pyridines. rsc.org

The synthesis of the imidazo[1,2-a]pyridine (B132010) scaffold is frequently achieved through the reaction of a 2-aminopyridine with an α-haloketone (the classic Chichibabin reaction) or its synthetic equivalents. tci-thaijo.orgorganic-chemistry.org Modern variations of this transformation have expanded the scope and improved the reaction conditions significantly. One-pot, multicomponent reactions have been developed where a 2-aminopyridine, an aldehyde, and a terminal alkyne are coupled in the presence of a copper catalyst to directly form substituted imidazo[1,2-a]pyridines. organic-chemistry.org

Furthermore, oxidative coupling reactions provide another powerful route. For example, copper-catalyzed aerobic oxidative coupling of 2-aminopyridines with ketones or nitroolefins can generate the imidazo[1,2-a]pyridine core. organic-chemistry.org Iron catalysts have also been employed for the cascade reaction between 2-aminopyridines and nitroolefins to access these fused systems. organic-chemistry.org These synthesized imidazo[1,2-a]pyridine derivatives are of great interest due to their prevalence in medicinally important compounds, such as Zolpidem and Alpidem, and their applications as fluorescent probes. tci-thaijo.org

2-Aminopyridine DerivativeReaction Partner(s)Conditions/CatalystFused AzaheterocycleReference
2-Aminopyridineα-HaloketoneBase or HeatImidazo[1,2-a]pyridine tci-thaijo.orgorganic-chemistry.org
2-AminopyridineAldehyde, Terminal AlkyneCuI / NaHSO₄·SiO₂Imidazo[1,2-a]pyridine organic-chemistry.org
2-AminopyridineKetoneCuI, Aerobic OxidationImidazo[1,2-a]pyridine organic-chemistry.org
2-Amino-5-chloropyridine (B124133)4-Formylbenzoic acid, IsocyanideSc(OTf)₃ (GBB-3CR)Imidazo[1,2-a]pyridine-3-carboxamide beilstein-journals.org

Synthesis of Isotopically Labeled 2-Amino-5-phenylpyridine for Mechanistic Studies

Isotopic labeling of 2-amino-5-phenylpyridine is a powerful tool for elucidating metabolic pathways, reaction mechanisms, and pharmacokinetic properties. The introduction of stable or radioactive isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), carbon-14 (B1195169) (¹⁴C), and nitrogen-15 (B135050) (¹⁵N) allows for the tracking of the molecule and its fragments through complex biological or chemical systems.

A prominent strategy for nitrogen isotope exchange involves the use of Zincke imine intermediates. This method facilitates the conversion of ¹⁴N-pyridines into their ¹⁵N-isotopologs. The process begins with the ring-opening of the pyridine, for instance, 2-phenylpyridine, to form an N-triflyl (Tf)-Zincke imine intermediate. This intermediate can then be isolated and subsequently recyclized using a ¹⁵N-labeled ammonia source, such as ¹⁵NH₄Cl, to yield the ¹⁵N-pyridine with high isotopic incorporation (>95% in many cases). mdpi.comsigmaaldrich.com This approach is versatile, applicable to a range of substituted pyridines, and can be used for late-stage labeling of complex molecules. sigmaaldrich.com Furthermore, the reactivity of the Zincke imine intermediates can be harnessed to introduce deuterium at the C3 and C5 positions of the pyridine ring, creating higher mass isotopologs for use in mass spectrometry-based analyses. sigmaaldrich.com

For carbon labeling, ¹⁴C can be incorporated into the pyridine ring. This is particularly useful for pharmacokinetic studies, where the labeled compound can be traced to understand its absorption, distribution, metabolism, and excretion (ADME). For example, isotopically labeled precursors to 2-amino-5-phenylpyridine are utilized in the multi-step synthesis of other significant compounds, such as the mutagenic heterocyclic amine 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP). sci-hub.se

Deuterium labeling can be achieved through various methods, including nanocatalyzed hydrogen isotope exchange (HIE). For instance, ruthenium on carbon (Ru/C) has been shown to be an effective catalyst for the deuteration of N-heterocycles. psu.edu This method can lead to high isotopic enrichment at positions alpha to the nitrogen atom. psu.edu Specifically, a deuterated version, 2-Amino-5-phenylpyridine-d5, has been synthesized for use as an internal standard in mass spectrometry and for mechanistic studies. uio.no

The table below summarizes key methodologies for the isotopic labeling of 2-amino-5-phenylpyridine and its precursors.

IsotopeLabeling MethodPrecursor/Substrate ExampleKey Reagents/CatalystsPurpose/Application
¹⁵N Zincke Imine Ring-Opening/Closing2-PhenylpyridineTf₂O, Dibenzylamine, ¹⁵NH₄Cl, NaOAcMechanistic studies, PET radiochemistry
¹⁴C Multi-step synthesisPrecursors to PhIP¹⁴C-labeled reagentsPharmacokinetic (ADME) studies
²H (D) Nanocatalyzed HIE2-PhenylpyridineRu/C, D₂ gasMechanistic studies, LC-MS quantification
²H (D) Zincke Imine Intermediate2-PhenylpyridineD₂O or other deuterium sourceGeneration of higher mass isotopologs

Stereoselective Synthesis and Enantiomeric Resolution of Chiral 2-Amino-5-phenylpyridine Derivatives

The synthesis of enantiomerically pure chiral derivatives of 2-amino-5-phenylpyridine is of significant interest, particularly for the development of novel ligands for asymmetric catalysis and for creating pharmacologically active molecules. Chirality can be introduced into derivatives of 2-amino-5-phenylpyridine through either stereoselective synthesis or the resolution of a racemic mixture.

Stereoselective Synthesis

One powerful approach for the asymmetric synthesis of highly substituted, axially-chiral 2-arylpyridines is the cobalt-catalyzed [2+2+2] cycloaddition of diynes with nitriles. bohrium.com This atom-economical method allows for the construction of the pyridine core with inherent chirality resulting from restricted rotation (atropisomerism) between the pyridine and aryl rings. By using a chiral ligand in conjunction with a cobalt catalyst, it is possible to obtain polyfunctionalized axial-chiral 2-arylpyridine derivatives with high enantioselectivities. bohrium.com This strategy is modular, enabling access to a diverse range of derivatives, including N-oxides and bispyridines. bohrium.com

Enantiomeric Resolution

When a stereoselective synthesis is not feasible, chiral resolution provides a means to separate the enantiomers of a racemic mixture. This is commonly achieved by reacting the racemate with a chiral resolving agent to form a pair of diastereomers, which, unlike enantiomers, have different physical properties and can be separated by standard techniques like crystallization or chromatography.

A relevant example is the resolution of derivatives of aza nih.govhelicene, a complex polycyclic aromatic system containing a pyridine moiety. In the synthesis of 2-amino-5-aza nih.govhelicene, a diastereomeric approach was employed. researchgate.net The racemic amino-azahelicene was reacted with a chiral auxiliary, (R)-menthylcarbamate, to form diastereomeric carbamate (B1207046) derivatives. These diastereomers were then physically separated using column chromatography. researchgate.net Following separation, the chiral auxiliary can be removed to yield the optically pure enantiomers of the target amino-azahelicene. researchgate.net This principle of forming and separating diastereomers is a cornerstone of chiral resolution and is applicable to chiral derivatives of 2-amino-5-phenylpyridine that possess a suitable functional group for reaction with a chiral resolving agent.

The table below outlines these advanced methodologies for obtaining chiral derivatives.

MethodApproachDescriptionExample Application
Stereoselective Synthesis Asymmetric CatalysisCobalt-catalyzed [2+2+2] cycloaddition of diynes and nitriles using a chiral ligand to induce enantioselectivity.Synthesis of polyfunctionalized axial-chiral 2-arylpyridines. bohrium.com
Enantiomeric Resolution Diastereomer FormationReaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form separable diastereomers.Resolution of 2-amino-5-aza nih.govhelicene via (R)-menthylcarbamate diastereomers separated by chromatography. researchgate.net

Reactivity and Reaction Mechanisms of 2 Amino 5 Phenylpyridine

Electrophilic and Nucleophilic Reactivity of the Pyridine (B92270) and Phenyl Moieties

The reactivity of 2-Amino-5-phenylpyridine is dictated by the electronic properties of its constituent parts: the pyridine ring, the phenyl ring, and the amino group. The pyridine ring is an electron-deficient aromatic system due to the greater electronegativity of the nitrogen atom compared to carbon. This general electron deficiency makes the pyridine ring susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen (positions 2, 6, and 4). uoanbar.edu.iq Conversely, the ring is deactivated towards electrophilic substitution, which, when forced under vigorous conditions, typically occurs at the 3- and 5-positions. uoanbar.edu.iq

In 2-Amino-5-phenylpyridine, this intrinsic reactivity is modulated by the substituents. The amino group at the 2-position is a strong electron-donating group, which increases the electron density of the pyridine ring, thereby activating it towards electrophilic attack and potentially deactivating it towards nucleophilic attack compared to unsubstituted pyridine. The phenyl group at the 5-position is largely electronically independent but can participate in electrophilic aromatic substitution reactions typical of benzene (B151609) derivatives. The amino group itself is a primary nucleophilic center due to the lone pair of electrons on the nitrogen atom. masterorganicchemistry.com

This duality means the molecule can act as a nucleophile (via the amino group) or be attacked by electrophiles (on the activated pyridine ring or the phenyl ring) and nucleophiles (on the electron-deficient positions of the pyridine ring). uoanbar.edu.iqmasterorganicchemistry.com

Table 1: Summary of Predicted Reactivity Sites in 2-Amino-5-phenylpyridine
MoietyPositionDominant ReactivityInfluencing Factor
Amino GroupN-atomNucleophilicNitrogen lone pair
Pyridine RingC3, C4, C6ElectrophilicActivation by NH₂ group
C4, C6NucleophilicInherent electron deficiency
Phenyl Ringortho, paraElectrophilicTypical benzene reactivity

2-Amino-5-phenylpyridine is classified as a mutagenic heterocyclic aromatic amine. medchemexpress.comglpbio.com Its chemical structure bears a resemblance to known carcinogens like 4-aminobiphenyl. glpbio.com Such compounds are typically not reactive towards DNA in their native state. They require metabolic activation to be converted into reactive electrophilic species that can then covalently bind to the nucleophilic sites on DNA bases. youtube.com

The formation of DNA adducts by aromatic amines is a critical step in the initiation of chemical carcinogenesis. youtube.com For compounds like 2-Amino-5-phenylpyridine, this process is believed to proceed via enzymatic bioactivation, primarily by cytochrome P450 enzymes. The amino group is oxidized to a hydroxylamino group, which can then be further esterified (e.g., by sulfotransferases or acetyltransferases) to form a reactive electrophilic nitrenium ion.

This highly reactive intermediate then attacks electron-rich, nucleophilic centers in DNA. nih.gov The most common targets are the N² and C8 positions of guanine (B1146940) residues. researchgate.net This covalent binding results in the formation of a DNA adduct, a lesion that can disrupt normal DNA replication and transcription, potentially leading to mutations if not repaired. researchgate.net Studies on the structurally similar carcinogen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP) have confirmed the formation of such adducts, for example, dG-C8-PhIP. nih.gov

The primary amino group of 2-Amino-5-phenylpyridine is nucleophilic and can readily undergo acetylation. This reaction typically involves treatment with an acetylating agent such as acetyl chloride or acetic anhydride (B1165640). ias.ac.in The nitrogen atom's lone pair of electrons attacks the electrophilic carbonyl carbon of the acetylating agent in a nucleophilic acyl substitution reaction. This process is often carried out under weakly basic conditions to neutralize the acid byproduct (e.g., HCl) generated during the reaction. ias.ac.in Acetylation of the amino group is also a key metabolic pathway in vivo, catalyzed by N-acetyltransferase enzymes, which can influence the compound's biological activity and clearance.

Beyond DNA, the reactive electrophilic metabolites of 2-Amino-5-phenylpyridine can also interact with other biological macromolecules, notably proteins. nih.gov Nucleophilic amino acid residues within cellular proteins, such as cysteine (thiol group), histidine (imidazole ring), and lysine (B10760008) (ε-amino group), can serve as targets for these electrophiles. nih.govbeyondbenign.org

The covalent binding of the activated metabolite to proteins results in the formation of protein adducts. This process can alter the protein's structure and function, potentially leading to cytotoxicity and other pathological effects. For instance, the reaction of p-benzoquinonediimines, which are oxidation products of p-amino aromatic compounds, with nucleophilic amino acids has been shown to proceed through complex mechanisms involving both direct adduction and redox processes. nih.gov

Reactivity Towards Nucleosides and DNA

Radical Reaction Pathways Involving 2-Amino-5-phenylpyridine

In addition to its electrophilic and nucleophilic reactivity, 2-Amino-5-phenylpyridine can participate in reactions involving radical intermediates. Aromatic amines can be substrates in reactions that proceed through single-electron transfer (SET) mechanisms, leading to the formation of radical cations. rsc.org

Visible-light photoredox catalysis has emerged as a powerful method for generating radical intermediates under mild conditions. acs.org In a typical photoredox cycle, a photocatalyst (often a ruthenium or iridium polypyridyl complex) absorbs visible light and is promoted to an excited state. This photoexcited catalyst is a potent single-electron oxidant or reductant. acs.orgdiva-portal.org

2-Amino-5-phenylpyridine, being an electron-rich aromatic amine, could theoretically serve as an electron donor in a photoredox cycle. Upon single-electron transfer to the excited photocatalyst, it would be converted into a radical cation. This highly reactive intermediate can then engage in a variety of chemical transformations that are otherwise difficult to achieve, such as unique C-C or C-N bond formations. acs.org This approach allows for novel reaction pathways that are distinct from the traditional polar, two-electron reactivity of the molecule.

Table 2: Potential Reaction Pathways for 2-Amino-5-phenylpyridine
Reaction TypeReactive SpeciesKey IntermediateBiological/Chemical Outcome
Nucleophilic Attack on DNAMetabolically activated 2-APP (Electrophile)Nitrenium ionDNA Adduct Formation researchgate.net
Acetylation2-APP Amino Group (Nucleophile)Tetrahedral intermediateN-acetylation ias.ac.in
Radical Reaction2-APP (SET Substrate)Radical cationParticipation in photoredox catalysis acs.orgdiva-portal.org

Electron Transfer Mechanisms

The electronic structure of 2-Amino-5-phenylpyridine, featuring an electron-donating amino group and an extensive π-system, makes it susceptible to electron transfer (ET) processes, particularly photoinduced electron transfer (PET). wikipedia.org In PET, the absorption of light excites an electron in the molecule, transforming it into a potent oxidizing or reducing agent in its excited state. wikipedia.org

Studies on analogous molecular systems demonstrate the principles underlying these mechanisms. For instance, in donor-acceptor dyads, intramolecular electron transfer can occur from a dihydropyridine (B1217469) moiety, acting as the electron donor, to a tethered acceptor upon photoexcitation. nih.gov This process leads to a charge-separated species. nih.gov Similarly, 2-aminopyridine (B139424) and its derivatives are known to act as electron donors, forming molecular charge-transfer (CT) complexes with various π-acceptors like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) and tetracyanoethylene (B109619) (TCNE). researchgate.net The formation of these complexes is characterized by the appearance of new absorption bands in the electronic spectrum, corresponding to the energy of the charge transfer. researchgate.net

In systems designed for molecular sensing, photoinduced electron transfer is a key mechanism. For example, in a terpyridine-bis-pyrene assembly, an optical electron transfer from the pyrene (B120774) donor to the terpyridyl acceptor occurs in polar media, which can be enhanced by metal ion coordination that increases the acceptor strength of the terpyridine unit. mdpi.com This suggests that the pyridine nitrogen in 2-Amino-5-phenylpyridine could play a role in coordinating with other species to facilitate electron transfer. Furthermore, oxidative processes can promote electron transfer; the oxidation of aromatic amines can increase the electron density of the molecule, thereby lowering the energy barrier for subsequent electron transfer to highly oxidative species. oup.com

The general mechanism for a photoinduced electron transfer process can be summarized as follows:

Excitation : The donor molecule (D) absorbs a photon, promoting it to an excited state (D*).

Electron Transfer : The excited donor (D*) transfers an electron to the acceptor molecule (A), forming a radical ion pair [D•+, A•−].

Relaxation : This charge-separated state can then relax through various pathways, including charge recombination (releasing energy as heat) or subsequent chemical reactions. wikipedia.org

For 2-Amino-5-phenylpyridine, the aminophenylpyridine moiety would serve as the electron donor in such processes.

Mechanistic Studies of Functionalization and Derivatization Reactions

The functionalization of 2-Amino-5-phenylpyridine can be achieved through direct C-H activation, a powerful strategy that avoids the need for pre-functionalized substrates. Transition metals, particularly palladium and rhodium, are pivotal in catalyzing these transformations, with the pyridine nitrogen atom often serving as a directing group to guide the catalyst to a specific C-H bond. researchgate.netrsc.org

Palladium-Catalyzed Mechanisms: Palladium-catalyzed C-H functionalization of 2-phenylpyridine (B120327) scaffolds typically proceeds through the formation of a five-membered cyclometalated intermediate, or palladacycle. researchgate.netrsc.org The reaction mechanism often involves a Pd(II)/Pd(IV) catalytic cycle. rsc.orgmdpi.com A general mechanistic pathway is as follows:

C-H Activation : The process begins with the coordination of the pyridine nitrogen to the Pd(II) catalyst. This is followed by a chelation-assisted C-H bond cleavage at the ortho-position of the phenyl ring to form a stable palladacycle intermediate. This step is often described as a concerted metalation-deprotonation (CMD) event. rsc.orgrsc.org

Oxidative Addition : The coupling partner (e.g., an alkyl iodide or an electrophilic reagent) undergoes oxidative addition to the palladacycle, forming a high-valent Pd(IV) species. rsc.orgrsc.org

Reductive Elimination : The final C-C or C-heteroatom bond is formed through reductive elimination from the Pd(IV) intermediate. This step regenerates the active Pd(II) catalyst and releases the functionalized product. rsc.orgmdpi.com

An alternative cycle involves a Pd(II)/Pd(0) pathway, particularly in reactions like electrochemical arylations where a cyclopalladated intermediate reacts with an aryl radical, followed by reductive elimination. rsc.org

Rhodium-Catalyzed Mechanisms: Rhodium catalysts, often [RhCp*Cl₂]₂, are also highly effective for C-H functionalization. nih.govresearchgate.net Theoretical and experimental studies have shown that these reactions can proceed through various catalytic cycles, including Rh(I)/Rh(III) and Rh(III)/Rh(V) pathways. nih.gov The C-H activation step is typically the rate-determining step and is believed to occur via a concerted metalation-deprotonation (CMD) mechanism. nih.govnih.gov Following C-H activation to form a rhodacycle, the reaction proceeds with the coordination and insertion of a coupling partner (like an alkyne or alkene), followed by reductive elimination to yield the product and regenerate the active rhodium catalyst. researchgate.net

The table below summarizes key aspects of these mechanistic pathways.

Catalyst SystemTypical ReactionProposed Catalytic CycleKey Mechanistic StepsReference
Pd(OAc)₂ / OxidantArylation, Alkoxylation, AlkylationPd(II) / Pd(IV)1. Chelation-assisted C-H activation (CMD) to form palladacycle. 2. Oxidative addition of coupling partner. 3. C-C/C-O reductive elimination. rsc.orgmdpi.com
[RhCp*Cl₂]₂ / AgSbF₆Annulation with alkynes/alkenesRh(III) / Rh(I)1. C-H activation to form rhodacycle. 2. Coordination and insertion of alkyne/alkene. 3. Reductive elimination. nih.govresearchgate.net
Pd(OAc)₂ / ElectrochemicalArylation with diazonium saltsPd(II) / Pd(I)1. Formation of palladacycle. 2. Reaction with aryl radical (electro-generated). 3. Reductive elimination. rsc.org

Annulation and cyclization reactions of 2-Amino-5-phenylpyridine and its derivatives provide direct access to complex, fused heterocyclic scaffolds, which are of significant interest in medicinal chemistry. These transformations can be promoted by transition metals or conducted under metal-free conditions.

Transition Metal-Catalyzed Annulation: Rhodium and palladium catalysts are frequently employed to construct polycyclic systems from N-aryl-2-aminopyridines. researchgate.netrsc.org For example, Rh(III)-catalyzed annulation with internal alkynes proceeds via a [3+2] cycloaddition. The mechanism involves:

Initial C-H activation of the N-aryl ring, directed by the pyridine nitrogen, to form a five-membered rhodacycle.

Coordination and migratory insertion of the alkyne into the Rh-C bond.

Reductive elimination to furnish the N-(2-pyridyl)indole product and regenerate the Rh(III) catalyst. researchgate.net

Similarly, palladium(II)-catalyzed annulations can be used to synthesize diverse frameworks like N-pyridoindoles and carbazoles. rsc.org These reactions also typically begin with a pyridine-directed C-H activation, followed by insertion of a coupling partner (e.g., alkyne, norbornene) and subsequent cyclization steps. researchgate.netrsc.org

Metal-Free Annulation: Metal-free conditions have also been developed for annulation reactions. One such method involves the reaction of 2-aminopyridine derivatives with arenes using a hypervalent iodine reagent. nih.gov This intermolecular transformation provides access to the pyrido[1,2-a]benzimidazole (B3050246) scaffold under mild conditions through a proposed C-H amination pathway. nih.gov

Cyclization to Imidazo[1,2-a]pyridines: A common and important cyclization reaction involving 2-aminopyridines is the synthesis of the imidazo[1,2-a]pyridine (B132010) core. Multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, provide a one-pot synthesis of these structures. acs.org A plausible mechanism for an iodine-catalyzed three-component reaction between a 2-aminopyridine, an aldehyde, and an isocyanide involves:

Condensation of the 2-aminopyridine and the aldehyde to form an imine.

Activation of the imine by the Lewis acid catalyst (iodine).

Nucleophilic addition of the isocyanide to the activated imine.

A subsequent [4+1] cycloaddition followed by tautomerization to yield the final aromatic imidazo[1,2-a]pyridine product. nih.gov

Phosphorylation of 2-Amino-5-phenylpyridine introduces a phosphorus-containing functional group, leading to compounds with potentially altered chemical and biological properties. The reaction mechanisms can vary depending on the phosphorus reagent and reaction conditions.

One common strategy involves the cyclocondensation of 2-aminopyridines with phosphorus-containing bielectrophiles. For instance, the synthesis of 2-phosphonylated imidazo[1,2-a]pyridines can be achieved under catalyst-free conditions by reacting 2-aminopyridines with chloroethynylphosphonates. researchgate.net The proposed mechanism for this transformation is a sequence of nucleophilic reactions:

Initial Nucleophilic Attack : The endocyclic nitrogen of the 2-aminopyridine acts as a nucleophile and attacks the electrophilic alkyne of the chloroethynylphosphonate.

Cyclization : This is followed by an intramolecular cyclization where the exocyclic amino group attacks an intermediate ketenimine species.

Tautomerization : A final tautomerization step yields the stable, aromatic 2-phosphonylated imidazo[1,2-a]pyridine. acs.orgresearchgate.net

Another approach involves the reaction of pyridine N-oxides. The N-oxide can be activated by a phosphorylating agent, creating a highly electrophilic intermediate at the C2 position. This intermediate can then be trapped by external nucleophiles. The site of attack (at phosphorus or at the pyridine carbon) depends on the nature of the nucleophile. rsc.org This highlights the dual reactivity of phosphorylated pyridine intermediates.

The general chemical principle of phosphorylation involves the nucleophilic attack of a hydroxyl, thiol, or amino group on a phosphorus atom of a phosphorylating agent, like a phosphate (B84403) ester or ATP in biological systems. thermofisher.com In the context of 2-Amino-5-phenylpyridine, either the exocyclic amino group or the endocyclic pyridine nitrogen can act as the nucleophile, depending on the specific reagents and reaction pathway.

Stability and Degradation Pathways in Various Chemical Environments

2-Amino-5-phenylpyridine, as a heterocyclic aromatic amine (HAA), exhibits stability characteristics influenced by its environment. It is formed during the pyrolysis of the amino acid phenylalanine, indicating its formation under high-temperature conditions. nih.gov However, once formed, it is subject to degradation through various chemical pathways, particularly under oxidative and metabolic conditions.

Thermal and Oxidative Degradation: While stable enough to be formed at high temperatures, HAAs can degrade upon further heating, especially in the presence of oxidizing agents. Studies on various HAAs in cooking oils show that their degradation is promoted by lipid oxidation products like hydroperoxides. nih.govresearchgate.net The stability of HAAs is lower in oils with a higher content of unsaturated fatty acids, which are more prone to oxidation. nih.gov This suggests that a primary degradation pathway for 2-Amino-5-phenylpyridine in relevant environments (e.g., food matrices) is through oxidation.

In advanced oxidation processes (AOPs), aromatic amines undergo transformation through pathways that include nitrosation, nitration, and N-coupling, which can lead to the formation of potentially toxic by-products like azo compounds. oup.com The initial step in these oxidative reactions can be hydroxylation of the aromatic ring, which increases the electron density of the molecule and facilitates further oxidation and electron transfer reactions. oup.com

Metabolic Degradation: In biological systems, 2-Amino-5-phenylpyridine undergoes metabolic transformation, which is a key degradation pathway. The bioactivation of HAAs is primarily carried out by cytochrome P450 enzymes (specifically CYP1A2), which catalyze the N-oxidation of the exocyclic amino group to form N-hydroxy metabolites. nih.gov These metabolites can be further esterified (e.g., by N-acetyltransferases) to form reactive species like N-acetoxy derivatives. nih.govnih.gov

A key degradation and reactivity pathway for 2-Amino-5-phenylpyridine involves its N-acetoxy metabolite, 2-acetoxyamino-5-phenylpyridine (B1196857) (N-OAc-APP). This reactive intermediate can covalently bind to biological macromolecules like DNA, forming DNA adducts. nih.gov The reaction of N-OAc-APP with nucleosides like 2'-deoxyguanosine (B1662781) can result in substitution at the C8-position of the guanine base, indicating a pathway of chemical degradation via covalent modification of other molecules. nih.gov Bacterial degradation of aromatic amines is also a known environmental pathway, generally proceeding through the release of ammonia (B1221849) followed by cleavage of the aromatic ring. frontiersin.org

Spectroscopic and Computational Investigations of 2 Amino 5 Phenylpyridine

Advanced Spectroscopic Characterization Techniques

Modern analytical chemistry employs a suite of spectroscopic techniques to probe the molecular structure of compounds like 2-amino-5-phenylpyridine. Each method offers unique information, and together they allow for comprehensive characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 2-amino-5-phenylpyridine, both ¹H and ¹³C NMR spectra provide definitive evidence for its structure.

Detailed research findings from ¹H NMR spectroscopy in a deuterated chloroform (B151607) (CDCl₃) solvent identify distinct signals for each proton in the molecule. The aromatic region of the spectrum is particularly informative, showing signals corresponding to the protons on both the pyridine (B92270) and phenyl rings. The amino (-NH₂) protons typically appear as a broad singlet.

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon environment. The spectrum for 2-amino-5-phenylpyridine shows signals for all 11 carbon atoms, with those in the phenyl and pyridine rings appearing in the characteristic downfield region for aromatic carbons. regulations.gov Partial data reported in the literature provides key reference points for these assignments. regulations.gov

Table 1: NMR Spectroscopic Data for 2-Amino-5-phenylpyridine in CDCl₃. regulations.gov
SpectrumSolventFrequencyReported Chemical Shifts (δ) in ppm
¹H NMRCDCl₃400 MHz7.33-7.31 (m, 1H) and other aromatic signals
¹³C NMRCDCl₃100 MHz155.4, 130.8, 129.7, and other aromatic signals

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For 2-amino-5-phenylpyridine, with the chemical formula C₁₁H₁₀N₂, High-Resolution Mass Spectrometry (HRMS) provides a precise mass measurement. The exact mass has been determined to be 170.08440, which is consistent with its elemental formula. regulations.gov

Electron Ionization (EI) mass spectrometry causes the molecule to fragment in a reproducible manner, creating a unique fingerprint. The resulting mass spectrum shows a molecular ion peak (M⁺) and various fragment ions, which help to confirm the structure.

Computational methods can predict the collision cross-section (CCS) of different molecular ions, providing further structural information. Predicted CCS values for various adducts of 2-amino-5-phenylpyridine have been calculated. ntu.edu.tw

Table 2: Mass Spectrometry Data for 2-Amino-5-phenylpyridine.
ParameterValueTechniqueSource
FormulaC₁₁H₁₀N₂- regulations.gov
Exact Mass170.08440HRMS regulations.gov
Molecular Ion (M⁺)m/z 170EI-MS regulations.gov
Predicted CCS for [M+H]⁺134.6 ŲComputational ntu.edu.tw
Predicted CCS for [M+Na]⁺142.8 ŲComputational ntu.edu.tw

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of 2-amino-5-phenylpyridine displays characteristic absorption bands that confirm its structure.

Key vibrational modes include the N-H stretching of the primary amine, aromatic C-H stretching, C=C and C=N stretching vibrations from the two aromatic rings, and N-H bending. While a complete spectrum for the specific compound is not widely published, data from closely related analogs like 2-amino-5-methylpyridine (B29535) allow for accurate prediction of the absorption regions. ntu.edu.tw Studies on other phenyl-pyridine compounds further support the assignment of these vibrational frequencies. universiteitleiden.nl

Table 3: Characteristic IR Absorption Bands for 2-Amino-5-phenylpyridine.
Vibrational ModeExpected Frequency Range (cm⁻¹)Functional Group
N-H Stretch3500 - 3300Primary Amine (-NH₂)
Aromatic C-H Stretch3100 - 3000Aromatic Rings
C=N and C=C Stretch1650 - 1450Pyridine and Phenyl Rings
N-H Bend1650 - 1580Primary Amine (-NH₂)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The conjugated system formed by the interconnected phenyl and pyridine rings in 2-amino-5-phenylpyridine gives rise to strong absorptions in the ultraviolet region, primarily due to π → π* transitions.

The exact position of the absorption maximum (λmax) can be influenced by the solvent environment, a phenomenon known as solvatochromism. Studies on related compounds such as 2-aminopyridine (B139424) and 2-amino-5-chloropyridine (B124133) show strong UV absorption, and it is expected that 2-amino-5-phenylpyridine behaves similarly. Detailed computational studies on complex pyridine-containing molecules have utilized time-dependent density functional theory (TD-DFT) to calculate absorption wavelengths, a technique applicable to 2-amino-5-phenylpyridine for predicting its electronic spectrum.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specific to species that have unpaired electrons, such as radicals or certain transition metal ions.

As a stable, closed-shell organic molecule, 2-amino-5-phenylpyridine is diamagnetic, meaning it has no unpaired electrons. Consequently, it is EPR-silent and does not produce an EPR spectrum in its ground state. An EPR study would only become relevant if the compound were to be oxidized or reduced to form a radical ion, or if it were used as a ligand to form a complex with a paramagnetic metal center. A review of the current literature did not identify any such studies.

Single-crystal X-ray diffraction (XRD) is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate data on bond lengths, bond angles, and torsional angles. For 2-amino-5-phenylpyridine, XRD analysis would reveal the planarity of the pyridine and phenyl rings and the specific conformation between them.

Computational Chemistry and Theoretical Studies

Computational chemistry provides powerful tools for understanding the molecular properties of 2-amino-5-phenylpyridine at an atomic level. Theoretical studies, particularly those employing quantum chemical methods, offer deep insights into the molecule's geometry, electronic landscape, and predicted spectroscopic behavior, complementing experimental findings.

Density Functional Theory (DFT) has become a standard method for investigating the properties of pyridine derivatives due to its balance of computational cost and accuracy. nih.govresearchgate.net For compounds like 2-amino-5-phenylpyridine, DFT calculations are typically used to determine the optimized molecular geometry, vibrational frequencies, and various electronic properties.

Researchers often employ hybrid functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), in conjunction with Pople-style basis sets like 6-31G(d,p) or 6-311++G(d,p) to model these systems. researchgate.net The selection of the functional and basis set is crucial for obtaining reliable results that correlate well with experimental data. For instance, studies on related aminopyridine derivatives have successfully used the B3LYP/6-311++G(d,p) level of theory to analyze optimized structures and their minimum energies. researchgate.net These calculations can confirm, for example, the planarity of the pyridine ring and the orientation of the phenyl and amino substituents. vulcanchem.com

Table 1: Typical Parameters for DFT Calculations on Phenylpyridine Derivatives

Parameter Common Selection Purpose Reference
Method Density Functional Theory (DFT) Balances accuracy and computational cost for molecular systems. nih.gov
Functional B3LYP, PBE0, CAM-B3LYP Approximates the exchange-correlation energy, defining the core of the DFT calculation. researchgate.net
Basis Set 6-311++G(d,p), 6-31G(d,p) Describes the atomic orbitals used to construct the molecular orbitals. researchgate.netbas.bg

| Environment | Gas Phase (in vacuum) or Solvated | Simulates the molecule in isolation or accounts for the effects of a solvent. | |

These computational models provide foundational data for more advanced analyses, including electronic structure and spectroscopic predictions.

The electronic structure of 2-amino-5-phenylpyridine governs its reactivity, intermolecular interactions, and photophysical properties. DFT calculations are instrumental in elucidating this structure through the analysis of frontier molecular orbitals (FMOs) and molecular electrostatic potential (MEP).

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and optical polarizability. researchgate.net A smaller energy gap suggests higher reactivity and a greater ease of electronic transitions. researchgate.net For related aminopyridine derivatives, the HOMO-LUMO gap has been calculated to predict charge-transfer behavior. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across a molecule, providing a visual guide to its electrophilic and nucleophilic sites. nih.gov In an MEP map of 2-amino-5-phenylpyridine, negative potential (typically colored red or yellow) would be expected around the nitrogen atoms, indicating regions susceptible to electrophilic attack. researchgate.net Positive potential (blue) would be located around the amino hydrogens, highlighting sites for nucleophilic interaction. researchgate.net Such maps are critical for predicting how the molecule will interact with biological receptors or other reactants.

| MEP Positive Regions | Identify electrophilic sites. | Localized on amino group hydrogen atoms. | researchgate.net |

Computational methods can predict spectroscopic data, which aids in the interpretation of experimental results. Time-dependent DFT (TD-DFT) is particularly useful for simulating electronic absorption spectra (UV-Vis), while standard DFT calculations can predict vibrational spectra (Infrared). bas.bgnih.gov

For complex molecules like Ir(III) complexes of 2-phenylpyridine (B120327), TD-DFT calculations have successfully predicted the energies of the lowest triplet and singlet states, which correspond to experimentally observed absorption and luminescence spectra. researchgate.net These calculations show that low-lying transitions are often characterized as metal-to-ligand charge-transfer (MLCT) events. researchgate.net For 2-amino-5-phenylpyridine itself, TD-DFT could predict the λmax values corresponding to π-π* electronic transitions within the aromatic system. researchgate.net Similarly, DFT calculations of vibrational frequencies can be correlated with experimental IR spectra to assign specific bands to the stretching and bending of functional groups, such as the N-H stretches of the amino group or the C=C vibrations of the aromatic rings. bas.bg

While specific molecular dynamics (MD) simulations for 2-amino-5-phenylpyridine are not widely published, the methodology is frequently applied to similar heterocyclic compounds to study their dynamic behavior in various environments. researchgate.netdiva-portal.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion over time. diva-portal.org

An MD simulation of 2-amino-5-phenylpyridine could be used to understand its behavior in aqueous solution, predicting its solvation structure and its tendency to aggregate. diva-portal.org In a biological context, MD simulations are invaluable for studying the stability of a ligand-protein complex. researchgate.netacs.org If 2-amino-5-phenylpyridine were docked into an enzyme's active site, a simulation could reveal the stability of the binding pose, the key intermolecular interactions (like hydrogen bonds), and the conformational changes in both the ligand and the protein over time, often analyzed via root-mean-square deviation (RMSD). researchgate.netacs.org

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. innovareacademics.in Although a specific QSAR model for 2-amino-5-phenylpyridine is not detailed in the literature, the framework is well-established for aminopyridine derivatives. innovareacademics.in

In a typical QSAR study, DFT is first used to calculate a range of molecular descriptors for a set of similar molecules. nih.gov These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric, or topological. researchgate.netinnovareacademics.in Statistical methods, such as Multiple Linear Regression (MLR), are then used to create a model that predicts the activity (e.g., inhibitory concentration, IC50) based on these descriptors. innovareacademics.innih.gov The statistical validity of the resulting model is rigorously tested using metrics like the squared correlation coefficient (R²) and the cross-validated correlation coefficient (q²). innovareacademics.innih.gov Such models are powerful tools in medicinal chemistry for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent analogues. nih.gov

Applications of 2 Amino 5 Phenylpyridine in Advanced Materials and Catalysis

2-Amino-5-phenylpyridine as a Ligand in Coordination Chemistry and Catalysis

2-Amino-5-phenylpyridine and its derivatives are recognized as versatile ligands for the formation of metal-metal bonded complexes. researchgate.net The presence of both a pyridyl nitrogen and an amino group allows for various coordination modes, making it a suitable candidate for constructing polynuclear metal assemblies. researchgate.net These complexes are of significant interest due to their potential applications in areas like molecular wires and catalysis. researchgate.net The electronic properties and steric hindrance of the ligand can be fine-tuned by introducing different substituents, which in turn influences the catalytic activity and stability of the resulting metal complexes. researchgate.netfzu.cz

The nitrogen atoms of the pyridine (B92270) ring and the amino group in 2-Amino-5-phenylpyridine provide effective coordination sites for a variety of transition metals. This chelation facilitates the formation of stable metal complexes with diverse geometries and electronic structures. rsc.org The specific nature of the metal center and the reaction conditions dictate the final structure and properties of the complex.

Palladium(II) complexes incorporating 2-Amino-5-phenylpyridine derivatives have been synthesized and investigated for their catalytic applications. For instance, N-substituted-2-aminomethyl-6-phenylpyridines, which are structurally related to 2-Amino-5-phenylpyridine, react with Palladium(II) chloride to form CNN pincer Pd(II) complexes. rsc.org These complexes have demonstrated effectiveness as catalysts in the allylation of aldehydes. rsc.org Research has also explored the synthesis of 2-phenylpyridine (B120327) palladium(II) complexes with other ligands, which have been characterized for their potential in various catalytic reactions. otago.ac.nz The catalytic activity of these palladium complexes is often influenced by the stability of the resulting LPd(0)-type catalysts formed during the reaction. rsc.org

Interactive Table: Palladium(II) Complex Synthesis and Catalytic Applications

Ligand SystemPalladium SourceResulting Complex TypeCatalytic Application
N-substituted-2-aminomethyl-6-phenylpyridinesPdCl2CNN pincer Pd(II) complexesAllylation of aldehydes rsc.org
2-phenylpyridine with 1,5-diarylbiguanidesNot specifiedPalladium(II) complexesPotential catalytic applications otago.ac.nz
P,π-chelating ferrocene (B1249389) phosphinoallyl ligands[Pd2(dba)3]/[Et3NH]Cl[PdCl(R2PfcCHCHCH2-η3:κP)]Allylic amination, Suzuki–Miyaura cross-coupling rsc.org
Proline and its homologsPalladium(II) acetate (B1210297)Bis-chelated palladium amino acid complexesOxidative coupling of olefins and phenylboronic acids mdpi.com

2-Amino-5-phenylpyridine and its derivatives readily form complexes with Copper(II) ions. The reaction of 2-amino-5-iodopyridine (B21400) with Copper(II) bromide or chloride has been shown to produce various coordination complexes with distinct structures and magnetic properties. clarku.edu The resulting complexes can exist as monomeric units or form bridged dimer structures. clarku.edu The coordination geometry around the Copper(II) ion in complexes with related Schiff base ligands is often found to be square planar or square pyramidal. researchgate.netresearchgate.net These copper complexes have been investigated for their biological activities, including antimicrobial and superoxide (B77818) dismutase-like activities. researchgate.netmdpi.com

Interactive Table: Synthesis of Copper(II) Complexes with Aminopyridine Derivatives

Aminopyridine DerivativeCopper(II) SaltSolventResulting Complex
2-amino-5-iodopyridineCopper(II) bromide or chlorideAlcohol(5-IAP)2CuCl2, (5-IAP)2CuBr2, [(5-IAP)2CuBr2]2, (5-IAP)3CuCl2n clarku.edu
2-{[(Z)-phenyl(pyridine-2-yl)methylidene]amino}benzenethiolNot specifiedNot specifiedMononuclear Copper(II) complexes researchgate.net
2-imino-2H-chromen-3-yl-1,3,5-triazine derivativesCopper(II) chloride dihydrateDimethylformamide, ethanol, or methanolDichloro[... ]copper(II) complexes mdpi.com
N-[4-({2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioyl}amino)phenyl]acetamideVarious Cu(II) saltsEthanol[Cu(L)CH3COO], [{Cu(L)Cl}2]·H2O, [Cu(L)H2O·DMF]NO3, [Cu(L)Br], [Cu(L)H2O]ClO4 mdpi.com

Iridium(III) complexes containing 2-phenylpyridine ligands are of significant interest due to their phosphorescent properties and potential applications in organic light-emitting diodes (OLEDs) and as anticancer agents. sci-hub.senih.govmdpi.com The synthesis of these complexes often involves the cyclometalation of the 2-phenylpyridine ligand. sci-hub.se By introducing functional groups onto the 2-phenylpyridine scaffold, the electronic and photophysical properties of the resulting iridium complexes can be precisely tuned. sci-hub.seacs.org For instance, the introduction of a bulky trimethylsilylxylene group onto the 5-position of 2-phenylpyridine has been shown to yield iridium(III) complexes with high thermal stability and efficient yellow-green emission in OLEDs. sci-hub.se Furthermore, attaching cationic peptides to iridium(III) complexes of 2-phenylpyridine has been explored for developing luminescent anticancer agents. nih.gov

Ruthenium(II) complexes featuring 2-phenylpyridine and related aminopyridine ligands have been synthesized and evaluated for their catalytic prowess in various organic transformations. researchgate.net For example, CNN pincer Ru(II) complexes derived from 2-aminomethyl-6-phenylpyridine have shown excellent activity in the transfer hydrogenation of ketones. rsc.org The electronic environment of the ruthenium center, which can be modulated by substituents on the pyridine ligand, plays a crucial role in the catalytic efficiency. nsf.gov Ruthenium complexes have also been utilized as catalysts for the direct arylation of 2-phenylpyridine. mdpi.com

Interactive Table: Catalytic Applications of Ruthenium Complexes with Phenylpyridine-type Ligands

Ligand SystemRuthenium PrecursorCatalytic ReactionKey Finding
2-aminomethyl-6-phenylpyridineRu(II) precursorTransfer hydrogenation of ketonesHigh catalytic activity, with TOF values up to 220,800 h−1 rsc.org
2-(aminomethyl)pyridine derivativesNot specifiedTransfer hydrogenation of ketonesElectron-donating groups on the pyridine ring can enhance catalytic rates nsf.gov
2-phenylpyridine[RuCl2(η6,η1–1-arylmethyl–3–butylbenzimidazol–2–ylidene)]Direct arylation with (hetero)aryl chloridesEffective catalysis in water without surfactants mdpi.com
Various Schiff base ligands[RuCl2(p-cymene)]2Transfer hydrogenation of ketonesEffective catalysts in the presence of various bases researchgate.net

Nickel(II) complexes supported by aminopyridine and related ligands have been investigated for their catalytic activities. researchgate.net The synthesis of linear tetranickel metal complexes supported by a ligand derived from 2-amino-5-phenylpyridine has been reported. researchgate.net Nickel(II) complexes with Schiff base ligands, which can be derived from aminopyridines, have shown catalytic activity in cross-coupling reactions. fzu.cz The geometry of these nickel complexes, often square-planar or octahedral, is influenced by the nature of the chelating ligands. fzu.cz Furthermore, nickel(II) complexes bearing aminopyridine ligands have been developed as pre-catalysts for ethylene (B1197577) oligomerization. researchgate.net A recently synthesized Ni(II) complex with 6-phenylpyridine-2-carboxylate demonstrated catalytic activity for the oxidation of benzyl (B1604629) alcohol. bcrec.id

Formation of Transition Metal Complexes

Integration into Fluorescent Metal Complexes and Organic Light-Emitting Diodes (OLEDs)

The 2-phenylpyridine (ppy) core is a fundamental building block for highly efficient phosphorescent materials used in organic light-emitting diodes (OLEDs). Iridium(III) complexes containing cyclometalated 2-phenylpyridine ligands, such as fac-tris(2-phenylpyridine)iridium(III) ([Ir(ppy)₃]), are benchmark emitters for green and red OLEDs due to their high quantum efficiency and color tunability. vwr.comosti.govrsc.org

The strong ligand field created by the combination of the σ-donating phenyl ring and the π-accepting pyridine ring in ppy-type ligands leads to efficient phosphorescence. core.ac.uk In these complexes, the metal atom is coordinated to the carbon of the phenyl ring and the nitrogen of the pyridine ring. vwr.com The electronic properties of the resulting complex can be fine-tuned by introducing substituents onto the 2-phenylpyridine ligand. While 2-amino-5-phenylpyridine itself is not the most common ligand, the extensive research on substituted 2-phenylpyridines in OLEDs demonstrates the importance of this structural motif. sigmaaldrich.com

Platinum(II) complexes with 2-phenylpyridine derivatives have also been investigated as phosphorescent emitters. core.ac.uk These square-planar complexes can exhibit strong luminescence and have been incorporated into OLED devices. core.ac.uk The development of such metal complexes is crucial for advancing OLED technology, which is now widely used in displays for various electronic devices. vwr.com

Table 2: Representative Metal Complexes with Phenylpyridine Ligands for OLEDs

MetalComplex TypeApplicationKey FeatureReference
Iridium(III)[Ir(ppy)₃] and derivativesGreen/Red Phosphorescent EmittersHigh quantum efficiency vwr.comosti.govrsc.org
Platinum(II)Pt(II) complexes with ppy-like ligandsPhosphorescent EmittersSquare-planar geometry core.ac.uk
Osmium(II)Os(II) complexesNIR Emittersd⁶ electron configuration vwr.com

Role in Supramolecular Chemistry and Self-Assembly

The ability of 2-amino-5-phenylpyridine and related structures to participate in non-covalent interactions, such as hydrogen bonding and metal coordination, makes them valuable components in supramolecular chemistry. This field focuses on the spontaneous organization of molecules into larger, well-defined architectures.

Helicates are helical supramolecular structures formed by the self-assembly of ligand strands around metal ions. The 2-phenylpyridine unit is a potential building block for such architectures. For instance, the self-assembly of a dimeric zinc(II) complex with a 2-phenylpyridine-based ligand has been reported. researchgate.net While direct studies on helicate formation with 2-amino-5-phenylpyridine are not extensively documented, the general principles of helicate assembly suggest that ligands incorporating the 2-phenylpyridine motif can wrap around metal centers to form these intricate structures. The steric and electronic properties of substituents on the ligand play a crucial role in determining the final architecture, such as whether a helicate or a meso-complex is formed. osti.gov

The conjugation of bulky aromatic groups to peptides is a known strategy to induce self-assembly into ordered nanostructures like fibrils and hydrogels. nih.govacs.org These assemblies are driven by a combination of hydrogen bonding between the peptide backbones and π-stacking interactions between the aromatic moieties. nih.govacs.org Aromatic groups such as fluorenylmethyloxycarbonyl (Fmoc), naphthalene, and pyrene (B120774) have been successfully used for this purpose. nih.govacs.org

Although specific examples of peptides conjugated directly with 2-amino-5-phenylpyridine are not prominent in the searched literature, the underlying principle suggests that its aromatic system could potentially drive the self-assembly of peptide conjugates. The phenylpyridine group could engage in π-stacking interactions, contributing to the stability of the resulting supramolecular structures. nih.govacs.org

Advanced Material Science Applications

The versatility of the phenylpyridine scaffold extends to the creation of various advanced materials, including coordination polymers and metal-organic frameworks (MOFs). These materials are constructed by linking metal ions or clusters with organic ligands to form extended one-, two-, or three-dimensional networks.

Derivatives of phenylpyridine, such as 4,4′-(pyridine-3,5-diyl)dibenzoic acid, have been used as linkers to assemble a variety of new coordination polymers with metals like manganese, cobalt, nickel, and copper. acs.org Similarly, 4-phenylpyridine (B135609) has been employed as a ligand in the construction of coordination polymers with silver, lead, and zinc, which exhibit interesting structural features and photoluminescent properties. researchgate.netmdpi.com These materials have potential applications in areas such as catalysis, separation, and sensing. acs.org The ability of the pyridine nitrogen to coordinate to metal centers makes phenylpyridine derivatives, including isomers and substituted versions of 2-amino-5-phenylpyridine, valuable building blocks in the design of functional crystalline materials. tcichemicals.commdpi.com

Analytical and Methodological Developments in 2 Amino 5 Phenylpyridine Research

Chromatographic Techniques for Analysis and Purification

Chromatography is the cornerstone for the analysis of 2-amino-5-phenylpyridine, enabling its separation from interfering compounds in complex mixtures. Different chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Gas Chromatography (GC), have been utilized.

HPLC is a robust technique for the separation and analysis of 2-amino-5-phenylpyridine, particularly from food matrices. A notable application is the development of a method for the simultaneous determination of several heterocyclic aromatic amines (HAAs), including 2-amino-5-phenylpyridine, in braised sauce beef. mdpi.comnih.gov This method employs a reversed-phase C18 column and a gradient elution program for effective separation. mdpi.com Quality control for related aminopyridine compounds also frequently relies on HPLC methods to monitor purity and byproducts.

A representative HPLC method developed for the analysis of 2-amino-5-phenylpyridine and other HAAs is detailed below. mdpi.com

ParameterCondition
System Agilent 1290 HPLC
Column Zorbax XDB C18 (4.6 mm × 250 mm, 5 µm)
Mobile Phase A Acetonitrile (B52724)
Mobile Phase B 10 mM Ammonium (B1175870) Acetate (B1210297) Buffer (pH 4.5)
Flow Rate 1.0 mL/min
Temperature 30 °C
Injection Volume 20 µL
Detection Wavelength 258 nm
Gradient Program 0–5.0 min, 15% A;
      5.0–5.1 min, 15% to 20% A; 

      5.1–11 min, 20% A; 

      11.0–11.1 min, 20% to 30% A; 

      11.1–23.0 min, 30% A
    

For enhanced sensitivity and selectivity, UPLC-MS/MS methods are employed. This technique combines the superior separation power of UPLC with the precise mass detection of tandem mass spectrometry, making it ideal for analyzing trace levels of HAAs like 2-amino-5-phenylpyridine in challenging samples such as roasted meats. sigmaaldrich.com Studies have successfully used UPLC-MS/MS to evaluate the profiles of both free and protein-bound heterocyclic amines in roast beef patties and roasted pork. sigmaaldrich.com Similarly, LC-MS/MS methods have been developed for the trace-level quantification of other aminopyridine impurities in pharmaceutical substances, demonstrating the power of this hyphenated technique. innovareacademics.in

Gas Chromatography (GC) is a standard method for assessing the purity of 2-amino-5-phenylpyridine. vwr.com Commercial suppliers often specify GC as the analytical method for purity verification, with typical assays exceeding 96-98%. vwr.comthermofisher.comtcichemicals.com In addition to purity testing, GC coupled with mass spectrometry (GC-MS) is used for the analysis of related compounds in biological samples. For instance, a method for analyzing 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP) in urine and feces involves derivatization followed by GC-negative ion chemical ionization mass spectrometry. nih.gov

Supplier/SourceReported Purity (by GC)
Thermo Fisher Scientific≥96.0% thermofisher.com
VWR>98.0% vwr.com
TCI Europe N.V.>98.0% tcichemicals.com

Sample Preparation and Extraction Methods for Complex Matrices

The analysis of 2-amino-5-phenylpyridine from complex matrices, especially food, necessitates an efficient sample preparation and extraction procedure to remove interfering substances. mdpi.com A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has been specifically developed for the extraction of HAAs, including 2-amino-5-phenylpyridine, from braised sauce beef. mdpi.comnih.gov

This procedure involves two main steps:

Extraction: The sample is homogenized and extracted with an organic solvent like acetonitrile in the presence of a salt mixture (e.g., anhydrous MgSO₄ and NaCl). This partitions the analytes into the organic layer. mdpi.com

Dispersive Solid-Phase Extraction (d-SPE) Clean-up: The supernatant from the extraction step is then cleaned using a sorbent material. A novel approach utilizes magnetic multi-walled carbon nanotubes (Fe₃O₄-MWCNTs) as the d-SPE adsorbent. mdpi.comnih.gov This material effectively removes matrix components like pigments and fatty acids, while the magnetic properties allow for easy and rapid separation of the adsorbent from the sample extract, simplifying the workflow compared to traditional SPE methods that use PSA or C18 adsorbents. mdpi.comnih.gov

Other general methods include organic solvent extraction, which has been used for related compounds in biological fluids like urine and feces. nih.govprepchem.com

Quantitative Analysis Methodologies

Quantitative analysis of 2-amino-5-phenylpyridine relies on validated analytical methods with established performance characteristics. Using the modified QuEChERS-HPLC method, quantitative performance was validated according to established guidelines. nih.gov Key validation parameters include the limit of detection (LOD), limit of quantification (LOQ), accuracy (measured as recovery), and precision (measured as relative standard deviation, RSD). nih.govinnovareacademics.in

The validated HPLC method for 2-amino-5-phenylpyridine in braised beef demonstrated excellent accuracy and precision. nih.gov

ParameterValue/RangeReference
LOD 3.0 ng/g to 4.2 ng/g (for a group of 5 HAAs) nih.gov
Recovery 78.5–103.2% nih.gov
Intra-day RSD 0.6–4.6% nih.gov
Inter-day RSD 3.5–4.6% nih.gov

These results are well within the typical validation criteria which accept recoveries of 70-120% with RSDs under 20%, indicating the method is reliable for routine monitoring. nih.gov For other aminopyridines, LC-MS/MS methods have achieved even lower limits of detection, with an LOD of 0.09 ppm and an LOQ of 0.3 ppm reported for 2-aminopyridine (B139424) as a genotoxic impurity. innovareacademics.in

Development of Chemosensors and Probes (Implicit)

While specific research on 2-amino-5-phenylpyridine as a chemosensor is not prominent, the broader classes of aminopyridine and phenylpyridine derivatives are recognized as valuable scaffolds in the development of fluorescent probes. researchgate.netbohrium.com The inherent spectroscopic properties and chemical versatility of the 2-aminopyridine core make it an ideal fluorophore for sensing applications. researchgate.net

Researchers have synthesized 2-aminopyridine-based fluorescent compounds that act as "switch-off" chemosensors for the selective detection of metal ions like Fe³⁺ and Hg²⁺. researchgate.net The sensing mechanism often involves complexation of the metal ion with the nitrogen atoms of the pyridine (B92270) ring and the amino group, which quenches the fluorescence of the molecule. researchgate.net

Furthermore, cyclometalated iridium(III) complexes incorporating substituted 2-phenylpyridine (B120327) ligands have been developed as bi-responsive luminescent sensors. These complexes exhibit aggregation-induced phosphorescent emission (AIPE) and can detect picric acid and Fe³⁺ ions in aqueous media with high selectivity and sensitivity, with detection limits in the nanomolar range. bohrium.com The detection mechanism is attributed to processes like photo-induced electron transfer (PET) and Förster resonance energy transfer (FRET). bohrium.com This body of work implicitly suggests the potential of the 2-amino-5-phenylpyridine structure as a foundational element for designing novel chemosensors and probes for various analytes.

Q & A

Q. What are the standard synthetic routes for 2-Amino-5-phenylpyridine, and how do reaction conditions influence yield?

The compound is typically synthesized via pyridyne cyclization reactions using brominated precursors (e.g., 5-bromo-2-aminopyridine) and transition metal catalysts. Reaction conditions such as temperature (120–150°C), solvent polarity (e.g., DMF or THF), and catalyst choice (e.g., Pd/C or CuI) significantly impact yield. For example, Abramovitch and Cue (1976) reported a 65–75% yield using Pd/C in DMF at 140°C . Optimization requires monitoring via TLC or HPLC to track intermediate formation.

Q. What analytical techniques are recommended for purity assessment of 2-Amino-5-phenylpyridine?

High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is standard for quantifying purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while Mass Spectrometry (MS) verifies molecular weight (170.21 g/mol) . Gas Chromatography (GC) is less suitable due to the compound’s thermal instability.

Q. What safety precautions are critical when handling 2-Amino-5-phenylpyridine?

Use fume hoods, nitrile gloves, and lab coats to avoid dermal exposure. In case of inhalation, move to fresh air and seek medical attention. Firefighting measures include water spray (not straight streams) and diking runoff to prevent contamination . Store at -20°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for 2-Amino-5-phenylpyridine derivatives?

Discrepancies often arise from impurities in starting materials or variations in catalyst activity. For example, Kessar and Singh (2001) noted a 20% yield difference when using commercial vs. freshly distilled triethyl phosphite . Systematic validation via elemental analysis and cross-referencing with synthetic protocols in Journal of Chemical and Engineering Data (1970) is advised .

Q. What in vitro models are suitable for studying the carcinogenic potential of 2-Amino-5-phenylpyridine?

The Ames test (using Salmonella typhimurium strains TA98/TA100) detects mutagenicity via metabolic activation by S9 liver enzymes . Cell viability assays (e.g., MTT on HepG2 cells) quantify cytotoxicity, while LC-MS/MS identifies DNA adducts formed via metabolic activation pathways .

Q. How can trace impurities (<0.1%) in 2-Amino-5-phenylpyridine affect catalytic applications?

Trace halogenated byproducts (e.g., 2-Amino-5-chloropyridine) can poison transition metal catalysts. Advanced purification via recrystallization (ethanol/water) or preparative HPLC (C18 column, acetonitrile/water gradient) is critical. GC-MS headspace analysis detects volatile impurities .

Q. What computational methods predict the metabolic pathways of 2-Amino-5-phenylpyridine?

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model oxidation sites, while molecular docking (AutoDock Vina) simulates binding to cytochrome P450 enzymes (e.g., CYP1A2). Experimental validation via isotopic labeling (¹⁴C) tracks metabolite formation in hepatic microsomes .

Q. How do crystallographic data inform the structural stability of 2-Amino-5-phenylpyridine?

Single-crystal XRD reveals planar geometry with intramolecular hydrogen bonding (N–H···N), stabilizing the pyridine ring. Thermal gravimetric analysis (TGA) shows decomposition above 250°C, correlating with computational lattice energy predictions .

Methodological Guidance

Designing a stability study for 2-Amino-5-phenylpyridine under varying pH conditions:
Prepare buffered solutions (pH 2–12) and incubate the compound at 37°C. Sample aliquots at 0, 24, 48, and 72 hours for HPLC analysis. Degradation products (e.g., phenylpyridine oxides) are identified via HRMS and compared against reference spectra .

Optimizing a scalable synthesis protocol for gram-scale production:
Use flow chemistry reactors to enhance heat/mass transfer. A 2020 study achieved 85% yield using continuous Pd/C catalysis in a microfluidic setup (residence time: 30 min, 130°C) . Monitor exothermicity via in-line IR spectroscopy to prevent runaway reactions.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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5-Phenyl-2-pyridinamine
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5-Phenyl-2-pyridinamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.